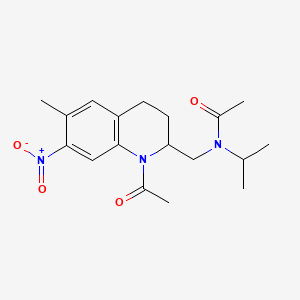

N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide is a compound with significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C18H25N3O4

- Molar Mass : 347.41 g/mol

- CAS Number : 53425-82-4

- EINECS Number : 258-550-4

The compound exhibits notable interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that it may function as a dopamine autoreceptor agonist, which is crucial for modulating dopaminergic signaling in the brain. This mechanism is similar to other compounds in its class that have shown antipsychotic-like activity in various behavioral tests .

Antipsychotic Activity

In studies evaluating its pharmacological profile, this compound demonstrated significant antipsychotic-like effects. Specifically, it was found to be orally active in conditioned avoidance tests in animal models, indicating potential utility in treating psychotic disorders .

Structure-Activity Relationships (SAR)

The structure of N-isopropylacetamide derivatives has been extensively studied to understand their biological activity better. The presence of the tetrahydroquinoline moiety is critical for its interaction with dopamine receptors. Variations in the substituents on the quinoline ring can lead to changes in potency and selectivity for different receptor subtypes .

Study 1: Behavioral Tests

In a behavioral study involving squirrel monkeys, the compound exhibited an effective dose (ED50) of 0.6 mg/kg in conditioned avoidance tests. This suggests that it may have a therapeutic window suitable for clinical application in treating conditions such as schizophrenia .

Study 2: Ames Test

The compound was evaluated using the Ames test for mutagenicity and was classified as strong positive (Class A), indicating that it may have potential genotoxic effects. This finding necessitates further investigation into its safety profile and long-term effects on human health .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | CAS Number | Biological Activity |

|---|---|---|---|

| N-(1-Acetyl-1,2,3,4-tetrahydroquinolinyl)methyl-N-isopropylacetamide | C18H25N3O4 | 53425-82-4 | Antipsychotic-like activity |

| CI-1007 (PD 143188) | C17H22N2O3 | 7932581 | Dopamine autoreceptor agonist |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : A copper-catalyzed 1,3-dipolar cycloaddition approach, analogous to methods used for structurally related acetamides, can be adapted. For example, tert-butanol/water (3:1) solvent systems with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours have yielded high-purity triazole-acetamide derivatives . Optimization should focus on:

- Catalyst loading : Adjusting Cu(OAc)₂ to balance reaction rate and byproduct formation.

- Solvent polarity : Testing mixtures like DMF/H₂O for improved nitro-group stability.

- Monitoring : Use TLC with hexane/ethyl acetate (8:2) to track intermediates.

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine IR spectroscopy (to confirm carbonyl [C=O, ~1670 cm⁻¹], nitro [asymmetric NO₂, ~1500 cm⁻¹], and NH stretches [~3260 cm⁻¹]) and multinuclear NMR (¹H/¹³C) for regiochemical assignments. Key NMR features for analogous compounds include:

- ¹H NMR : Acetyl protons (~2.1 ppm), tetrahydroquinoline methyl (~2.5 ppm), and isopropyl CH3 (1.2–1.4 ppm).

- ¹³C NMR : Carbonyl carbons (~165–170 ppm) and quinolyl aromatic carbons (120–140 ppm) .

HRMS is critical for verifying molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across studies?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Implement:

- Orthogonal purity checks : HPLC (>95% purity) and ¹H NMR (integration of diagnostic peaks, e.g., acetyl vs. nitro signals).

- Dose-response validation : Test activity across multiple concentrations (e.g., 0.1–100 µM) in cell-based and enzymatic assays.

- Structural analogs : Compare with derivatives (e.g., replacing nitro with methoxy) to isolate pharmacophoric groups .

Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

- Methodological Answer : Use density functional theory (DFT) to model electron-density profiles of the nitro and acetyl groups, which influence reactivity and solubility. Molecular docking (e.g., AutoDock Vina) can predict binding to targets like kinase domains, leveraging PubChem’s InChI data for parameterization . For ADMET predictions, employ SwissADME to assess logP (target <3 for CNS penetration) and PAINS filters to exclude promiscuous binders .

Q. What safety protocols are critical for handling nitro-containing derivatives of this compound?

- Methodological Answer : Nitro groups pose explosion and toxicity risks. Key precautions:

Properties

CAS No. |

53425-82-4 |

|---|---|

Molecular Formula |

C18H25N3O4 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-[(1-acetyl-6-methyl-7-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C18H25N3O4/c1-11(2)19(13(4)22)10-16-7-6-15-8-12(3)17(21(24)25)9-18(15)20(16)14(5)23/h8-9,11,16H,6-7,10H2,1-5H3 |

InChI Key |

SOHBKIPPFVSCJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])N(C(CC2)CN(C(C)C)C(=O)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.